2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a fluorobenzyl group and a sulfanyl group attached to a benzofuro[3,2-d]pyrimidin-4(3H)-one core
Preparation Methods
The synthesis of 2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves several steps. One common method includes the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing compounds . Another approach involves a unique free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives . Industrial production methods may vary, but they typically involve optimizing these synthetic routes for large-scale production.
Chemical Reactions Analysis
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and sulfanyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:
- 4- (2-Fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidine
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The presence of the fluorobenzyl and sulfanyl groups in 2-[(4-fluorob
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-23-17-19-14-12-3-1-2-4-13(12)22-15(14)16(21)20-17/h1-8H,9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVDDQMOVPHVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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